Chitopentaose (pentahydrochloride)
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Overview
Description
Chitopentaose (pentahydrochloride) is a chitosan oligosaccharide with notable anti-inflammatory properties. It is a substrate for the gene encoding chitinase B (FjchiB) and is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects . The compound has a molecular formula of C30H62Cl5N5O21 and a molecular weight of 1006.10 g/mol .
Scientific Research Applications
Chitopentaose (pentahydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Chitopentaose (Pentahydrochloride) is a chitosan oligosaccharide . Its primary target is the gene encoding chitinase B (FjchiB) . Chitinase B is an enzyme that catalyzes the hydrolysis of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose .
Mode of Action
Chitopentaose (Pentahydrochloride) acts as a substrate for chitinase B . This interaction leads to the hydrolysis of the chitopentaose, resulting in the production of glucosamine units . This process is crucial in the degradation of chitin, contributing to the recycling of carbon and nitrogen in nature .
Biochemical Pathways
The hydrolysis of chitopentaose by chitinase B is part of the chitin degradation pathway . This pathway plays a significant role in various biological processes, including the recycling of nutrients in ecosystems and the regulation of pathogenicity in chitin-containing pathogens . The degradation of chitopentaose also results in the formation of chitooligosaccharides, which have been shown to have various biological activities, including anti-inflammatory effects .
Pharmacokinetics
Studies on similar chitooligosaccharides suggest that they are rapidly absorbed when administered orally, reaching peak plasma concentrations within approximately 1 hour . The absolute oral bioavailability of similar chitooligosaccharides has been reported to be between 0.32% and 0.52%
Result of Action
Chitopentaose (Pentahydrochloride) has been shown to have an anti-inflammatory effect . In addition, it has been found to inhibit hepatocellular carcinoma by inducing mitochondrial-mediated apoptosis and suppressing protective autophagy . This suggests that chitopentaose (Pentahydrochloride) could potentially be used as a therapeutic agent for inflammatory diseases and cancer .
Action Environment
The action of chitopentaose (Pentahydrochloride) can be influenced by various environmental factors. For instance, its stability and solubility can be affected by temperature and moisture . It is recommended to store chitopentaose (Pentahydrochloride) at room temperature in a dry and well-ventilated place
Biochemical Analysis
Biochemical Properties
Chitopentaose (pentahydrochloride) is a substrate of the gene encoding chitinase B (FjchiB) . Chitinase is a glycosidic hydrolase that particularly catalyzes the shattering of the β-1,4-glycosidic bonds in chitosan .
Cellular Effects
Chitopentaose (pentahydrochloride) has been found to inhibit hepatocellular carcinoma by inducing mitochondrial mediated apoptosis and suppressing protective autophagy . It has been shown to decrease mitochondrial membrane potential, release cytochrome c into the cytoplasm, activate the cleavage of Caspases9/3, thus inducing mitochondrial-mediated apoptosis in HepG2 cells .
Molecular Mechanism
The administration of Chitopentaose (pentahydrochloride) could increase the accumulation of autophagosomes .
Temporal Effects in Laboratory Settings
It has been shown that the inhibition of protective autophagy flux by Chitopentaose (pentahydrochloride) could further decrease cell viability and increase the apoptosis rate .
Metabolic Pathways
Chitopentaose (pentahydrochloride) is involved in the metabolic pathway of chitosan degradation, where it interacts with the enzyme chitinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitopentaose (pentahydrochloride) is typically synthesized through the enzymatic degradation of chitosan. This process involves the use of specific enzymes such as chitinase, which cleave the chitosan polymer into smaller oligosaccharides . The enzymatic preparation is favored due to its environmentally friendly nature and ability to produce well-defined oligosaccharides .
Industrial Production Methods: Industrial production of chitopentaose (pentahydrochloride) involves the use of bioreactors where chitosan is subjected to enzymatic hydrolysis under controlled conditions. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chitopentaose (pentahydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oligosaccharide, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oligosaccharide’s structure, impacting its solubility and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new properties to the compound
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives of chitopentaose, while reduction can yield reduced forms with different functional groups .
Comparison with Similar Compounds
Chitopentaose (pentahydrochloride) is part of a family of chitosan oligosaccharides, each with unique properties:
Chitotetraose tetrahydrochloride: Similar in structure but with one less glucosamine unit, it also exhibits anti-inflammatory properties.
Chitobiose dihydrochloride: A smaller oligosaccharide with two glucosamine units, used in similar research applications.
Chitohexaose hexahydrochloride: Contains six glucosamine units and is used for its enhanced biological activity.
Chitoheptaose heptahydrochloride: With seven glucosamine units, it has shown potential in promoting heart rehabilitation.
Chitopentaose (pentahydrochloride) stands out due to its specific degree of polymerization, which provides a balance between solubility and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWTALLCUNVFU-MNZPGXLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62Cl5N5O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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